molecular formula C19H26O6 B1665953 Ambuic acid CAS No. 340774-69-8

Ambuic acid

Cat. No.: B1665953
CAS No.: 340774-69-8
M. Wt: 350.4 g/mol
InChI Key: UDSQZJMGPSRCEM-HDKVZZTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambuic acid is a natural product isolated from the endophytic fungus Pestalotiopsis neglecta. It is known for its antimicrobial properties, particularly against Gram-positive bacteria. This compound has garnered significant interest due to its potential as an antivirulence agent, targeting quorum sensing signal biosynthesis in bacterial pathogens .

Chemical Reactions Analysis

Ambuic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically this compound derivatives with modified functional groups .

Scientific Research Applications

Antimicrobial Activity

Quorum Sensing Inhibition
Ambuic acid has been identified as an inhibitor of quorum sensing in several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Research indicates that this compound effectively inhibits the biosynthesis of cyclic peptide quormones, which are critical for bacterial communication and virulence expression. For instance, it was shown to inhibit gelatinase production mediated by quorum sensing without affecting bacterial growth, suggesting its potential as a lead compound for developing antipathogenic drugs targeting virulence expression in Gram-positive bacteria .

Broad-Spectrum Efficacy
Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against multiple pathogens. It has been reported to have an inhibitory concentration (IC50) of approximately 2.5 μM against methicillin-resistant Staphylococcus aureus (MRSA), effectively preventing tissue injury in mouse models of skin infection . Additionally, this compound has shown efficacy against various plant pathogenic fungi such as Fusarium solani and Helminthosporium sativum, highlighting its potential for agricultural applications .

Anti-Inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in macrophage models. In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly suppressed the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in a dose-dependent manner. Furthermore, it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes involved in inflammatory responses . The mechanism appears to involve the blockade of the ERK/JNK MAPK signaling pathway, which is pivotal in mediating inflammation .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound derivatives. In studies involving ovarian cancer cell lines (A2780 and cisplatin-resistant A2780CisR), this compound derivatives exhibited potent anti-proliferative activities with IC50 values ranging from 3.3 to 17.0 μM. This suggests that this compound may serve as a promising candidate for developing novel chemotherapeutics targeting resistant cancer types .

Summary Table of Applications

Application Details References
Antimicrobial Activity Inhibits quorum sensing in S. aureus and E. faecalis; effective against plant pathogens
Anti-Inflammatory Suppresses nitric oxide and prostaglandin E2 production; blocks ERK/JNK MAPK pathway
Anticancer Potential Exhibits anti-proliferative effects on ovarian cancer cell lines

Case Studies

  • Inhibition of Quorum Sensing in MRSA
    A study demonstrated that this compound reduced MRSA-induced abscess formation in a mouse model, confirming its role as a quorum sensing inhibitor and highlighting its therapeutic potential against resistant bacterial infections .
  • Anti-Inflammatory Action in Macrophages
    Research showed that this compound significantly inhibited LPS-induced inflammation in RAW264.7 macrophages, suggesting its application in treating inflammatory diseases .
  • Antitumor Activity Against Ovarian Cancer
    The efficacy of this compound derivatives was evaluated against ovarian cancer cell lines, revealing their potential as novel anticancer agents capable of overcoming drug resistance .

Comparison with Similar Compounds

Ambuic acid is unique due to its specific inhibition of quorum sensing signal biosynthesis in Gram-positive bacteria. Similar compounds include:

This compound stands out due to its broad-spectrum efficacy against multiple Gram-positive bacterial pathogens and its potential as an antivirulence therapeutic .

Biological Activity

Ambuic acid is a natural compound primarily derived from the endophytic fungus Pestalotiopsis neglecta. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized as a functionalized cyclohexenone. Its chemical structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which confirmed its stereochemistry and molecular configuration .

Antimicrobial Activity

Broad-Spectrum Efficacy
this compound exhibits significant antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus (MRSA), Enterococcus faecalis, and Listeria monocytogenes. Research indicates that this compound functions as a signal biosynthesis inhibitor, specifically targeting the quorum sensing systems of these pathogens. The compound has demonstrated an IC50 value of approximately 2.5 µM against MRSA, indicating its potency in inhibiting bacterial virulence .

Quorum Sensing Inhibition
this compound's ability to inhibit quorum sensing was further validated in vivo using a murine model. A single dose of this compound significantly reduced MRSA-induced abscess formation, showcasing its potential as an antivirulence therapeutic . The compound selectively inhibits the production of autoinducing peptides (AIPs), which are crucial for bacterial communication and virulence factor expression .

Anti-Inflammatory Activity

Mechanism of Action
this compound has been shown to exert anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The compound significantly reduced the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. It also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .

Research Findings
In a study evaluating the anti-inflammatory properties of this compound, it was found to have an IC50 value of 20.80 µM for NO inhibition, demonstrating its potential as a therapeutic agent for inflammatory diseases . The molecular mechanisms suggest that this compound may block the activation of the ERK/JNK MAPK signaling pathway without affecting p38 MAPK or NF-κB pathways .

Data Table: Summary of Biological Activities

Activity Type Target Pathogen IC50 Value (µM) Mechanism
AntimicrobialStaphylococcus aureus2.5Inhibition of quorum sensing
AntimicrobialEnterococcus faecalisNot specifiedInhibition of cyclic peptide quormones
Anti-inflammatoryRAW264.7 macrophages20.80Inhibition of NO and PGE2 production

Case Studies

  • MRSA Skin Infection Model
    A study utilized a mouse model to assess the efficacy of this compound against MRSA-induced skin infections. Results indicated that this compound treatment led to reduced ulcer formation and less infection-induced morbidity compared to control groups .
  • Inflammatory Response in Macrophages
    Another investigation focused on RAW264.7 macrophages exposed to LPS, revealing that this compound significantly suppressed pro-inflammatory cytokines and enzymes associated with the inflammatory response .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Ambuic acid from fungal sources?

this compound is typically isolated from Pestalotiopsis species using solid-state fermentation. After fungal culture, extraction is performed with ethyl acetate or methanol, followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Structural confirmation involves NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry . For reproducibility, researchers should optimize solvent systems (e.g., chloroform:methanol gradients) and validate purity via HPLC-UV or LC-MS.

Q. How can researchers assess the anti-inflammatory activity of this compound in vitro?

A common approach uses LPS-stimulated RAW264.7 macrophages. Key steps:

  • Pre-treat cells with this compound (e.g., 1–50 µM) for 1–2 hours.
  • Induce inflammation with LPS (e.g., 1 µg/mL).
  • Measure nitric oxide (NO) via Griess reagent, PGE2 via ELISA, and cytokines (IL-6, TNF-α) via multiplex assays .
  • Validate mechanisms via Western blotting for iNOS, COX-2, and phosphorylated ERK/JNK.

Q. What analytical techniques are critical for characterizing this compound derivatives?

Structural modifications (e.g., hydroxylation, acetylation) require:

  • Synthesis validation : NMR spectroscopy for regioselectivity.
  • Bioactivity assays : Dose-response curves (IC50 values) in target pathways.
  • Stability tests : HPLC monitoring under physiological conditions (pH 7.4, 37°C) .

Q. How should researchers design dose-response experiments for this compound?

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal curves.
  • Include positive controls (e.g., dexamethasone for anti-inflammation) and vehicle controls.
  • Perform triplicate replicates and statistical analysis (ANOVA with post-hoc tests) .

Q. What are the best practices for ensuring reproducibility in this compound studies?

  • Document fungal strain sources (e.g., Pestalotiopsis neglecta NRRL 62427).
  • Standardize LPS batches (e.g., E. coli O111:B4).
  • Share raw data (e.g., Western blot images, cytokine datasets) in public repositories .

Advanced Research Questions

Q. How does this compound selectively inhibit ERK/JNK MAPK pathways without affecting p38 or NF-κB?

Mechanistic studies suggest this compound disrupts upstream kinase activation. Experimental approaches:

  • Use selective inhibitors (e.g., U0126 for ERK, SP600125 for JNK) in combination with this compound.
  • Perform phospho-protein arrays to map signaling nodes.
  • Conduct TLR4-binding assays (e.g., surface plasmon resonance) to rule out direct LPS antagonism .

Q. How can researchers resolve contradictions in this compound’s cytokine modulation (e.g., IL-6 vs. TNF-α suppression)?

  • Hypothesis testing : Compare transcriptomic (RNA-seq) and proteomic profiles to identify post-transcriptional regulation.
  • Cell-type specificity : Test in primary human macrophages vs. murine RAW264.7 cells.
  • Kinetic studies : Measure cytokine release at multiple timepoints (e.g., 6–24 hours post-LPS) .

Q. What strategies optimize the synthesis of this compound derivatives with enhanced bioactivity?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability.
  • Stereochemical control : Use chiral catalysts in asymmetric synthesis.
  • In silico modeling : Dock derivatives into ERK/JNK active sites to predict binding affinities .

Q. How can researchers validate the in vivo efficacy of this compound while addressing pharmacokinetic limitations?

  • Animal models : Use murine colitis (DSS-induced) or arthritis (collagen-induced) models.
  • Formulation : Develop nanoparticle-encapsulated this compound to enhance bioavailability.
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS and tissue distribution .

Q. What experimental frameworks address conflicting data on this compound’s cytotoxicity across cell lines?

  • Standardized protocols : Adopt MTT/XTT assays with matched cell densities and serum conditions.
  • Mechanistic toxicology : Assess mitochondrial membrane potential (JC-1 staining) and ROS generation.
  • Meta-analysis : Aggregate published IC50 values (e.g., Web of Science, PubMed) to identify outlier studies .

Properties

IUPAC Name

(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSQZJMGPSRCEM-HDKVZZTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318126
Record name Ambuic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340774-69-8
Record name Ambuic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340774-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambuic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambuic acid
Reactant of Route 2
Ambuic acid
Reactant of Route 3
Ambuic acid
Reactant of Route 4
Ambuic acid
Reactant of Route 5
Ambuic acid
Reactant of Route 6
Ambuic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.